(1S,2R,3S,6R)-4-Bromo-7-oxabicyclo[4.1.0]hept-4-ene-2,3-diol
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Overview
Description
(1S,2R,3S,6R)-4-Bromo-7-oxabicyclo[410]hept-4-ene-2,3-diol is a bicyclic organic compound characterized by its unique structure, which includes a bromine atom and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S,6R)-4-Bromo-7-oxabicyclo[4.1.0]hept-4-ene-2,3-diol typically involves the bromination of a suitable precursor, followed by cyclization to form the oxirane ring. The reaction conditions often require the use of bromine or a brominating agent, along with a catalyst to facilitate the cyclization process. The specific details of the synthetic route can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods can help in achieving higher yields and consistent quality, which are crucial for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3S,6R)-4-Bromo-7-oxabicyclo[4.1.0]hept-4-ene-2,3-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of diols or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce diols.
Scientific Research Applications
(1S,2R,3S,6R)-4-Bromo-7-oxabicyclo[4.1.0]hept-4-ene-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,2R,3S,6R)-4-Bromo-7-oxabicyclo[4.1.0]hept-4-ene-2,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and oxirane ring play crucial roles in these interactions, facilitating binding and subsequent biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: Another brominated compound with different structural features and applications.
Epoxides: Compounds containing an oxirane ring, similar to the one in (1S,2R,3S,6R)-4-Bromo-7-oxabicyclo[4.1.0]hept-4-ene-2,3-diol.
Uniqueness
What sets this compound apart is its unique combination of a bromine atom and an oxirane ring within a bicyclic structure. This unique configuration imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
917954-10-0 |
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Molecular Formula |
C6H7BrO3 |
Molecular Weight |
207.02 g/mol |
IUPAC Name |
(1S,2R,3S,6R)-4-bromo-7-oxabicyclo[4.1.0]hept-4-ene-2,3-diol |
InChI |
InChI=1S/C6H7BrO3/c7-2-1-3-6(10-3)5(9)4(2)8/h1,3-6,8-9H/t3-,4-,5-,6-/m1/s1 |
InChI Key |
LDEIIHVCYDBZSI-KVTDHHQDSA-N |
Isomeric SMILES |
C1=C([C@H]([C@H]([C@H]2[C@@H]1O2)O)O)Br |
Canonical SMILES |
C1=C(C(C(C2C1O2)O)O)Br |
Origin of Product |
United States |
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